N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
描述
属性
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5S/c1-9-8-12(10(2)23-9)14-17-18-15(24-14)16-13(20)11-4-6-19(7-5-11)25(3,21)22/h8,11H,4-7H2,1-3H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCOIIZVTZOBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological assays, structure-activity relationships (SAR), and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula for N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is C17H20N4O4S. Its structure features a piperidine ring substituted with a methylsulfonyl group and an oxadiazole moiety linked to a 2,5-dimethylfuran.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O4S |
| Molecular Weight | 372.43 g/mol |
| CAS Number | 1021092-15-8 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activities. For instance, a series of piperidine derivatives were tested for their inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The best-performing compounds showed IC50 values ranging from 13.70 µM to 47.30 µM, suggesting that modifications in the piperidine structure can enhance biological activity against cancer cells .
Inhibition of Enzymatic Activity
The compound's potential as an enzyme inhibitor has been explored through in vitro assays. The structure containing the oxadiazole ring is known to interact with various biological targets. For example, compounds similar to N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide have shown significant inhibition of inflammatory pathways by targeting NLRP3 inflammasome activation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the oxadiazole and furan rings contributes to the lipophilicity and electronic properties that enhance binding to target proteins. Modifications in the piperidine ring or substituents on the oxadiazole can lead to increased potency and selectivity.
Key Findings from SAR Studies:
- Oxadiazole Ring : Essential for biological activity; modifications can enhance interactions with target sites.
- Piperidine Substituents : Variations in substituents impact solubility and bioavailability.
- Furan Moiety : Contributes to overall stability and enhances affinity for certain biological targets.
Case Studies
In a recent study focusing on compounds derived from piperidine scaffolds, several analogs were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value significantly lower than that of methotrexate, suggesting it may serve as a more effective therapeutic agent against specific cancer types .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
Evidence from historical syntheses of 1,3,4-oxadiazole derivatives highlights key structural and functional differences:
Key Observations :
- The target compound’s methylsulfonyl-piperidine group distinguishes it from older analogues like the pyridine-4′-carbonyl derivatives (I), which lack sulfonyl groups but exhibit plant growth-promoting effects .
- Unlike thiadiazole derivatives (III), the oxadiazole core in the target compound may confer greater metabolic stability due to reduced susceptibility to enzymatic cleavage.
Functional Comparisons
- Bioactivity : While older 1,3,4-oxadiazole derivatives (e.g., compound I) demonstrated agrochemical utility, the target compound’s sulfonyl-piperidine moiety suggests a shift toward pharmaceutical applications, such as kinase or protease inhibition.
Research Findings and Limitations
- Agrochemical vs. Pharmaceutical Focus : Early oxadiazole derivatives prioritized agrochemical effects (e.g., growth promotion), whereas the target compound’s structure aligns with modern drug design principles (e.g., sulfonyl groups for solubility, heteroaromatic cores for target binding) .
- Data Gaps: No explicit pharmacological or biochemical data for the target compound are available in the provided evidence. Current hypotheses about its activity rely on structural analogy to kinase inhibitors like imatinib derivatives, which share sulfonamide motifs.
常见问题
Q. What mechanistic studies elucidate the compound’s biological activity in complex disease models?
- Methodological Answer :
- Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis or inflammation) .
- In Vivo Pharmacokinetics : Use LC-MS/MS to correlate plasma concentrations with efficacy in xenograft models .
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